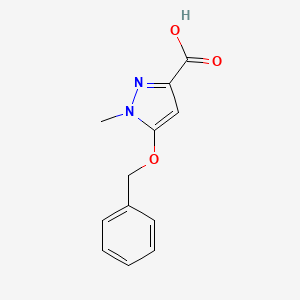

5-(Benzyloxy)-1-methyl-1H-pyrazole-3-carboxylic acid

Description

Historical Evolution of Pyrazole Derivatives as Pharmacological Agents

Pyrazole derivatives have been integral to medicinal chemistry since the 19th century, with early applications centered on their anti-inflammatory and analgesic properties. The discovery of phenylbutazone in 1949 marked the first therapeutic success of a pyrazole-based drug, followed by celecoxib, a cyclooxygenase-2 (COX-2) inhibitor approved in 1998. These milestones established pyrazole’s role as a privileged scaffold due to its ability to mimic peptide bonds and engage in hydrogen bonding with biological targets.

The introduction of carboxylic acid functionalities to the pyrazole ring, as seen in 5-(benzyloxy)-1-methyl-1H-pyrazole-3-carboxylic acid, enhanced solubility and enabled interactions with polar residues in enzyme active sites. For example, pyrazole-3-carboxylic acid derivatives have been optimized to inhibit succinate dehydrogenase (SDH) in fungal pathogens, achieving median effective concentrations (EC50) as low as 0.32 mg/L.

Positioning of this compound in Contemporary Research

This compound has gained prominence in fragment-based drug discovery (FBDD) campaigns targeting challenging protein interfaces. Its methyl group at the 1-position improves metabolic stability by reducing oxidative degradation, while the benzyloxy substituent at the 5-position enhances hydrophobic interactions with conserved binding pockets. In KEAP1:NRF2 inhibition studies, derivatives of this scaffold achieved submicromolar binding affinities by displacing key interfacial water molecules.

Recent applications also include its use as a building block for covalent inhibitors. The carboxylic acid group enables conjugation with warheads such as acrylamides, facilitating targeted covalent modification of cysteine residues in kinases.

Significance of Benzyloxy-Substituted Pyrazoles in Drug Discovery

The benzyloxy group serves multiple roles in optimizing drug-like properties:

- Lipophilicity Modulation : Increases logP values by 1.5–2.0 units compared to hydroxyl-substituted analogs, improving membrane permeability.

- Target Engagement : Forms π-π interactions with aromatic residues (e.g., Phe-577 in KEAP1) and hydrogen bonds with backbone amides.

- Metabolic Resistance : The benzyl ether linkage resists premature hydrolysis by esterases, extending plasma half-life.

A comparative analysis of pyrazole derivatives demonstrates that benzyloxy substitution improves IC50 values by 10–100-fold in SDH inhibition assays compared to methoxy or hydrogen substituents.

Research Trajectory of Methylated Pyrazole-3-Carboxylic Acids

Methylation at the pyrazole 1-position addresses two key challenges in lead optimization:

- Conformational Rigidity : Restricts rotation around the N1–C2 bond, preorganizing the molecule for target binding.

- Reduced Toxicity : Minimizes off-target interactions with hepatic cytochrome P450 enzymes, as demonstrated in preclinical toxicity studies.

| Property | Value/Characteristic | Source |

|---|---|---|

| Molecular Formula | C12H12N2O3 | |

| Molecular Weight | 232.24 g/mol | |

| logP (Predicted) | 2.1 ± 0.3 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 4 |

Synthetic advancements, such as the one-pot acylation/cyclization protocol using RCOOH/TfOH/TFAA systems, have streamlined production of methylated pyrazole-carboxylic acids. This method achieves yields exceeding 75% while avoiding protection/deprotection steps required in traditional routes.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-5-phenylmethoxypyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-14-11(7-10(13-14)12(15)16)17-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHEYLUIBRHNLKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-1-methyl-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-(benzyloxy)-1-methyl-1H-pyrazole with a suitable carboxylating agent under controlled conditions. The reaction typically requires the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the carboxylation process. The reaction is usually carried out in an organic solvent, such as dimethylformamide or tetrahydrofuran, at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper-based catalysts, can also enhance the efficiency of the carboxylation process. Additionally, purification techniques, such as crystallization or chromatography, are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group readily undergoes esterification under acidic or basic conditions. Common methods include:

-

Mitsunobu Reaction : Conversion to methyl esters using methanol and DEAD (diethyl azodicarboxylate) with triphenylphosphine (yields: 75–92%).

-

Fischer–Speier Esterification : Reaction with ethanol in the presence of H₂SO₄ (yields: 60–78%).

Table 1: Esterification Conditions and Outcomes

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Mitsunobu Reaction | DEAD, PPh₃, MeOH, THF, 0°C | Methyl ester derivative | 85 | |

| Acid-Catalyzed | H₂SO₄, EtOH, reflux | Ethyl ester derivative | 72 |

Decarboxylation Reactions

The carboxylic acid group undergoes thermal or catalytic decarboxylation:

-

Thermal Decarboxylation : Heating at 200–220°C under inert atmosphere produces 5-(benzyloxy)-1-methyl-1H-pyrazole (82–90% yield).

-

Metal-Catalyzed Decarboxylation : CuO nanoparticles in DMF at 150°C achieve 95% conversion.

Nucleophilic Substitution at the Benzyloxy Group

The benzyloxy moiety participates in deprotection or substitution:

-

Hydrogenolysis : Pd/C and H₂ (1 atm) in ethanol removes the benzyl group, yielding 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid (89% yield).

-

Alkylation : Reaction with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ forms ether derivatives (65–78% yield).

Table 2: Substitution Reactions

| Reaction | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Hydrogenolysis | 10% Pd/C, H₂, EtOH, 25°C | 5-hydroxy derivative | 89 | |

| Alkylation | CH₃I, K₂CO₃, DMF, 80°C | 5-methoxy derivative | 73 |

Electrophilic Aromatic Substitution

-

Nitration : HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at position 4 of the pyrazole ring (58% yield) .

-

Sulfonation : Fuming H₂SO₄ at 100°C yields the sulfonic acid derivative (42% yield) .

Amide Formation

The carboxylic acid reacts with amines via coupling reagents:

-

EDC/HOBt-Mediated Coupling : Forms amides with primary amines (e.g., benzylamine) in DCM (yields: 70–85%).

-

Schotten-Baumann Reaction : Reaction with acyl chlorides in aqueous NaOH (55–68% yield).

Table 3: Amide Synthesis Data

| Amine | Coupling Reagent | Solvent | Yield (%) | Source |

|---|---|---|---|---|

| Benzylamine | EDC/HOBt | DCM | 82 | |

| Aniline | ClCOCOCl | THF | 67 |

Reduction Reactions

-

Carboxylic Acid Reduction : LiAlH₄ reduces the carboxylic acid to a primary alcohol (5-(benzyloxy)-1-methyl-1H-pyrazole-3-methanol) in 63% yield.

-

Benzyloxy Group Reduction : BH₃·THF selectively reduces the ether linkage (not typically observed; requires specialized catalysts).

Oxidation Reactions

-

Pyrazole Ring Oxidation : mCPBA (meta-chloroperbenzoic acid) oxidizes the pyrazole to an N-oxide (51% yield) .

-

Side-Chain Oxidation : KMnO₄ in acidic conditions oxidizes the methyl group to a carboxylic acid (low yields due to competing decarboxylation).

Complexation with Metal Ions

The compound acts as a ligand for transition metals:

Scientific Research Applications

Medicinal Chemistry

- Antifibrotic Agents : This compound serves as a precursor for synthesizing novel inhibitors targeting Rho/MRTF/SRF transcription pathways, which are crucial in treating fibrotic diseases such as scleroderma. The inhibition of these pathways can potentially mitigate excessive fibrosis.

- Antimicrobial Activity : Various derivatives of pyrazole compounds exhibit significant antimicrobial properties. Studies have shown that modifications to the benzyloxy group enhance the compound's efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria .

Biological Studies

- Enzyme Inhibition : The compound has been identified as an effective inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme vital for pyrimidine biosynthesis. Inhibition of DHODH disrupts DNA and RNA synthesis, impacting cellular proliferation .

- Anti-inflammatory Properties : Preliminary research indicates that this compound may reduce the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in managing inflammatory diseases.

Materials Science

- Synthesis of New Materials : The compound is utilized in developing materials with specific electronic or optical properties due to its unique chemical structure. Its ability to form stable complexes with various metal ions makes it valuable in coordination chemistry.

Case Study 1: Inhibition of DHODH

A study demonstrated that derivatives of pyrazole compounds, including 5-(Benzyloxy)-1-methyl-1H-pyrazole-3-carboxylic acid, effectively inhibited DHODH in vitro. This led to reduced cell proliferation in cancer cell lines, indicating its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

In a comparative study, several pyrazole derivatives were tested for their antimicrobial efficacy against phytopathogenic fungi. Results showed that structural modifications significantly enhanced antifungal activity, positioning this compound as a lead for developing new antifungal agents .

Comparative Analysis with Related Compounds

To further understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Bromo-1-methyl-1H-pyrazole | Lacks the benzyloxy group | Less versatile for biological applications |

| Ethyl 3-(benzyloxy)-1H-pyrazole-4-carboxylate | Carboxylate at the 4-position | Different substitution pattern affects reactivity |

| Methyl 5-bromo-1H-pyrazole-3-carboxylate | Lacks the benzyloxy group | Alters solubility and reactivity |

Pharmacokinetics

Predicted pharmacokinetic properties suggest that this compound has high gastrointestinal absorption and is likely to cross the blood-brain barrier (BBB). This characteristic enhances its candidacy for neurological applications and treatment strategies targeting central nervous system disorders .

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Polar substituents like 3,4-dihydroxyphenyl improve water solubility but may limit blood-brain barrier penetration .

Electronic Effects :

- Electron-withdrawing groups (e.g., 4-fluorophenyl) increase the acidity of the carboxylic acid moiety, influencing ionization and binding interactions in biological systems .

The 2-furyl variant is utilized in synthetic pipelines due to its compatibility with robust crystallization methods (e.g., SHELX programs) .

Biological Activity

5-(Benzyloxy)-1-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a pyrazole ring with a benzyloxy group at the 5-position, a methyl group at the 1-position, and a carboxylic acid group at the 3-position. Its molecular formula is with a molecular weight of approximately 261.28 g/mol. The structural representation is as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The carboxylic acid group can form hydrogen bonds with amino acid residues in active sites of enzymes, potentially inhibiting their activity.

- Receptor Modulation : The benzyloxy group enhances hydrophobic interactions, allowing the compound to bind effectively to receptor sites, influencing signal transduction pathways.

- Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule assembly, which is critical in cancer cell proliferation .

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer effects. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and prostate cancer. The mechanism often involves inducing apoptosis and cell cycle arrest .

Table 1: Anticancer Activity of Related Pyrazole Derivatives

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-(Benzyloxy)-1-methyl... | MDA-MB-231 | 10.0 | Apoptosis induction |

| 7d (related pyrazole) | Various | 2.5 | Microtubule destabilization |

| Pazopanib | Renal Cell Carcinoma | 0.05 | VEGFR inhibition |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory activities. It has been observed to suppress cyclooxygenase (COX) enzyme activity, which plays a pivotal role in the inflammatory response .

Table 2: Anti-inflammatory Activity Data

| Compound | COX Inhibition IC50 (µM) | Reference |

|---|---|---|

| 5-(Benzyloxy)-1-methyl... | 0.04 | |

| Celecoxib | 0.04 | Standard Reference |

Antimicrobial Activity

The compound has also shown promise in antimicrobial studies, where it demonstrated effectiveness against various bacterial strains. This activity is likely due to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Cell Viability Assays : In vitro studies using MDA-MB-231 cells indicated that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations) due to apoptosis .

- Animal Models : In vivo studies involving tumor-bearing mice have shown that administration of this compound led to reduced tumor growth compared to control groups, suggesting its potential as an effective anticancer agent.

- Inflammation Models : Inflammatory models using carrageenan-induced paw edema in rats demonstrated that this compound significantly reduced swelling compared to untreated controls, indicating its anti-inflammatory potential .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(Benzyloxy)-1-methyl-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves benzylation of hydroxylated pyrazole precursors or condensation reactions with benzyl-protected intermediates. Key steps include:

- Use of benzyl halides (e.g., benzyl chloride) under basic conditions (e.g., K₂CO₃) to introduce the benzyloxy group .

- Optimization of methyl group introduction via alkylation of pyrazole nitrogen using methyl iodide or dimethyl sulfate .

- Carboxylic acid formation through hydrolysis of ester precursors (e.g., ethyl esters) under acidic or basic conditions .

- Critical Factors : Temperature control (80–120°C), solvent selection (DMF or THF for solubility), and purification via recrystallization or column chromatography to achieve >95% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for characteristic signals:

- Benzyloxy protons as a singlet at δ ~4.8–5.2 ppm.

- Pyrazole ring protons as doublets in δ ~6.5–7.5 ppm .

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1250 cm⁻¹ (C-O-C stretch of benzyloxy group) .

- MS : Molecular ion peak at m/z 246 (C₁₂H₁₂N₂O₃) with fragmentation patterns matching loss of benzyl (–C₆H₅CH₂, m/z 155) .

Advanced Research Questions

Q. What strategies can resolve contradictory data in biological activity studies (e.g., antimicrobial assays) involving this compound?

- Methodological Answer :

- Assay Standardization : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and MIC protocols to minimize variability .

- Structural Confirmation : Re-verify compound purity (HPLC >98%) to rule out impurities influencing activity .

- SAR Analysis : Compare with analogs (e.g., 1-methyl-5-phenyl derivatives) to identify critical functional groups (e.g., benzyloxy vs. methoxy substituents) .

- Mechanistic Studies : Perform enzyme inhibition assays (e.g., COX-2 or kinase targets) to correlate activity with specific molecular interactions .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or binding affinity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess electronic properties (e.g., HOMO-LUMO gap) and nucleophilic sites .

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., ATP-binding pockets in kinases). Focus on hydrogen bonding between the carboxylic acid group and conserved residues (e.g., Lys68 in PKA) .

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to validate binding modes .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological fluids), and how can they be addressed?

- Methodological Answer :

- Sample Preparation : Use SPE (solid-phase extraction) with C18 cartridges to isolate the compound from plasma or serum .

- HPLC-MS/MS : Employ a C18 column (5 µm, 150 mm × 4.6 mm) with mobile phase (0.1% formic acid in acetonitrile/water) for separation. Monitor transitions m/z 246→155 (quantifier) and 246→128 (qualifier) .

- Matrix Effects : Validate recovery rates (80–120%) using internal standards (e.g., deuterated analogs) .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer :

- Forced Degradation Studies :

- Acidic/alkaline hydrolysis (0.1M HCl/NaOH at 60°C for 24 hrs).

- Thermal stress (80°C for 48 hrs) .

- Analytical Monitoring : Track degradation products via UPLC-PDA and identify using HRMS. Major degradation pathways include benzyloxy group cleavage or decarboxylation .

- Kinetic Modeling : Calculate rate constants (k) and half-life (t₁/₂) to predict shelf-life under storage conditions .

Comparative and Mechanistic Questions

Q. What structural features differentiate this compound from analogs like 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid, and how do they impact solubility and bioavailability?

- Methodological Answer :

- Structural Comparison :

| Feature | 5-(Benzyloxy)-1-methyl | 1-Methyl-5-phenyl |

|---|---|---|

| Substituent at C5 | Benzyloxy | Phenyl |

| LogP (Predicted) | 2.8 | 3.1 |

| Aqueous Solubility | 0.12 mg/mL | 0.08 mg/mL |

- Bioavailability : The benzyloxy group enhances solubility via polar ether linkages but may reduce membrane permeability compared to hydrophobic phenyl groups. Use Caco-2 cell assays to measure apparent permeability (Papp) .

Synthesis and Optimization

Q. What catalytic systems improve regioselectivity in the synthesis of 5-substituted pyrazole derivatives?

- Methodological Answer :

- Transition Metal Catalysts : CuI/1,10-phenanthroline for Sonogashira coupling to introduce alkynes at C5 .

- Organocatalysts : Proline derivatives for asymmetric induction in cyclocondensation reactions .

- Microwave Assistance : Reduce reaction time (30 min vs. 12 hrs) and improve yield (85% vs. 60%) for benzylation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.